N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride
Overview
Description
“N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C6H14N2O2S.HCl . It has a molecular weight of 214.71 . This compound is part of the heterocyclic organic compound category .
Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride” can be represented by the SMILES stringCS(=O)(=O)N1CCC(N)CC1
. The InChI representation is 1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H
. Physical And Chemical Properties Analysis
“N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride” is a solid . It has a boiling point of 328.3ºC at 760 mmHg . The compound has a complexity of 211 and a topological polar surface area of 71.8Ų .Scientific Research Applications
Organic Synthesis and Chemical Reactions
One area of application involves the role of similar compounds in organic synthesis and chemical reactions. For instance, the nucleophile-promoted alkyne-iminium ion cyclizations, which involve the transformation of intermediate compounds through various reactions including sulfonation, alkynylation, and cyclization, demonstrate the versatility of sulfonamide and piperidine derivatives in synthesizing heterocyclic compounds (Arnold et al., 2003). Such processes are foundational in developing pharmaceuticals and complex organic molecules.
Polymerization Processes
The Michael addition polymerizations of trifunctional amines with diacrylamides, including compounds structurally related to N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride, result in novel linear poly(amido amine)s. These polymers, containing secondary and tertiary amines, showcase the application of these compounds in creating materials with potential uses in biomedical engineering and drug delivery systems (Wang et al., 2005).
Development of Novel Materials
The synthesis of novel sulfonated thin-film composite nanofiltration membranes demonstrates the application of sulfonated compounds in enhancing water treatment technologies. The introduction of sulfonic acid groups into these membranes significantly improves water flux and dye rejection, indicating the potential of N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride derivatives in environmental applications (Liu et al., 2012).
Potential Pharmacological Activities
Research on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum highlights the pharmacological potential of piperidine derivatives. The structure-activity relationship studies within this research suggest that modifications to the sulfonamide and piperidinyl groups can influence antibacterial and antifungal activities, providing a pathway for the development of new antimicrobial agents (Vinaya et al., 2009).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-methylsulfonylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-8-7-3-5-9(6-4-7)12(2,10)11;/h7-8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSPHTWJGGSISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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